molecular formula C7H8BBrO2 B3103820 2-Bromo-5-methylphenylboronic acid CAS No. 1450711-53-1

2-Bromo-5-methylphenylboronic acid

Cat. No.: B3103820
CAS No.: 1450711-53-1
M. Wt: 214.85 g/mol
InChI Key: NVMZSLAJUCDXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZSLAJUCDXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Rise of Arylboronic Acids in Organic Synthesis

The journey of arylboronic acids from niche reagents to central players in organic chemistry has been remarkable. Their ascent is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a discovery that was awarded the Nobel Prize in Chemistry in 2010. news-medical.netfishersci.co.uk This powerful carbon-carbon bond-forming reaction revolutionized the way chemists could create complex molecules, such as biaryls, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. news-medical.netmusechem.com

Initially reported in 1979 by Akira Suzuki and Norio Miyaura, the reaction involves the coupling of an organoboron compound with an organic halide. news-medical.netrsc.org The advantages of using boronic acids, such as their general stability, low toxicity, and the ease of removal of byproducts, quickly made the Suzuki-Miyaura reaction a preferred method over other cross-coupling techniques like Stille or Negishi couplings, which often involve highly toxic and sensitive reagents. fishersci.co.uklibretexts.org The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a versatile tool for the synthesis of complex molecules. musechem.comchemrxiv.org

Bromo Substituted Phenylboronic Acids: a Structural and Chemical Perspective

The introduction of a bromine atom onto the phenylboronic acid scaffold, as seen in 2-Bromo-5-methylphenylboronic acid, imparts specific structural and chemical characteristics that are of great interest to synthetic chemists. The bromine atom, being an ortho-substituent in this case, can exert both electronic and steric effects on the boronic acid group and the aromatic ring.

Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the boronic acid in cross-coupling reactions. This effect can modulate the rate of transmetalation, a key step in the catalytic cycle of the Suzuki-Miyaura reaction.

Steric Effects: The presence of the bulky bromine atom at the ortho position can create steric hindrance around the boronic acid moiety. This can be strategically exploited to control the regioselectivity of coupling reactions, particularly in substrates with multiple reactive sites. beilstein-journals.org

The methyl group at the meta-position further modifies the electronic properties of the ring through its electron-donating inductive effect. This interplay of electronic and steric effects from the bromo and methyl substituents makes this compound a unique building block for targeted synthesis.

Physicochemical Properties of this compound

Property Value
CAS Number 1450711-53-1 cymitquimica.com
Molecular Formula C₇H₈BBrO₂
Molecular Weight 214.85 g/mol cymitquimica.com

| Appearance | Typically a white to off-white powder |

The Evolving Research Landscape and New Frontiers for Arylboronic Acids

The field of arylboronic acid chemistry continues to expand beyond its traditional role in Suzuki-Miyaura coupling. Current research is focused on developing novel applications and exploring their unique chemical properties.

Emerging Applications:

Materials Science: Arylboronic acids are being utilized in the synthesis of advanced materials such as light-emitting polymers and materials for electronic chip insulation. news-medical.netrsc.org Their ability to form dynamic covalent bonds makes them suitable for creating self-healing hydrogels and stimuli-responsive materials. rsc.orgresearchgate.net

Medicinal Chemistry: The boronic acid functional group has been identified as a "privileged structure" capable of binding to multiple biological receptors. news-medical.netresearchgate.net This has led to the development of boronic acid-containing drugs, with some already approved for clinical use. chemrxiv.orgresearchgate.netmdpi.com Their unique ability to interact with biological targets makes them promising candidates for the development of new therapeutic agents. researchgate.netrsc.org

Chemical Sensing: The reversible interaction of boronic acids with diols forms the basis for their use in sensors for carbohydrates and other biologically important molecules. researchgate.netwikipedia.org

2 Bromo 5 Methylphenylboronic Acid: a Bridge Between Theory and Practice

Direct Boronation Approaches

Direct boronation methods involve the introduction of a boronic acid or ester group directly onto the aromatic ring of a toluene (B28343) derivative. These approaches are often favored for their atom economy and potential for streamlined syntheses.

Directed ortho-Metalation and Boronation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate, which can then be quenched with a boron-containing electrophile, such as trialkyl borate (B1201080), to yield the desired arylboronic acid.

For the synthesis of this compound, a suitable starting material would be 4-bromotoluene (B49008). The bromo substituent can act as a directing group, although its directing ability is weaker than other functional groups like amides or methoxy (B1213986) groups. The process involves the treatment of 4-bromotoluene with a strong base like n-butyllithium at low temperatures, followed by the addition of a borate ester. Subsequent acidic workup then affords the target boronic acid. The regioselectivity is driven by the coordination of the organolithium reagent to the directing group, ensuring borylation occurs at the position ortho to it. chem-station.comorganic-chemistry.org

ReactantReagentsProductNotes
4-Bromotoluene1. n-Butyllithium 2. Trialkyl borate 3. Acidic workupThis compoundThe bromo group directs the lithiation to the ortho position. wikipedia.orgchem-station.com

Table 1: Directed ortho-Metalation for this compound Synthesis

Transition Metal-Catalyzed Boronation Reactions

Transition metal-catalyzed C-H borylation has emerged as a highly efficient and versatile method for the synthesis of arylboronic acids and their esters. umich.edusigmaaldrich.com Iridium-catalyzed reactions, in particular, have been extensively developed and are known for their high regioselectivity, which is often governed by steric factors. umich.eduillinois.edunih.gov

In the context of synthesizing this compound, 4-bromotoluene can be subjected to iridium-catalyzed borylation. The iridium catalyst, typically in conjunction with a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂), activates a C-H bond on the aromatic ring and facilitates the installation of a boronate ester group. illinois.educore.ac.uk The regioselectivity of this reaction is primarily controlled by sterics, favoring borylation at the least hindered positions. nih.gov For 4-bromotoluene, the reaction would likely yield a mixture of isomers, with the desired 2-borylated product being one of the components. The steric hindrance of the bromo and methyl groups influences the position of borylation. nih.gov

Starting MaterialCatalyst SystemBorylating AgentProduct
4-BromotolueneIridium complex (e.g., [Ir(cod)Cl]₂) / ligandBis(pinacolato)diboron (B₂pin₂)This compound pinacol (B44631) ester

Table 2: Iridium-Catalyzed Borylation of 4-Bromotoluene

Precursor-Based Synthesis and Functional Group Transformations

An alternative to direct borylation involves the synthesis of this compound from precursors that already contain some of the required functional groups. This often involves multi-step sequences but can offer better control over regiochemistry.

Synthesis from Halogenated Aromatic Precursors (e.g., 2-bromo-1-iodobenzenes)

A common and reliable method for preparing arylboronic acids involves the use of dihalogenated aromatic compounds as precursors.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an aryl halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium or Grignard reagents, which can then be reacted with a boron electrophile. The rate of halogen exchange is typically faster for iodine than for bromine, allowing for selective reactions with dihaloarenes. wikipedia.org

For the synthesis of this compound, a suitable precursor is 2-bromo-4-iodotoluene. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures leads to a selective lithium-iodine exchange, forming 2-bromo-5-methylphenyllithium. wikipedia.org This intermediate is then trapped with a trialkyl borate, followed by acidic hydrolysis, to furnish the desired this compound. This method offers excellent regiocontrol due to the differential reactivity of the carbon-halogen bonds. organic-chemistry.org

PrecursorReagentsIntermediateProduct
2-Bromo-4-iodotoluene1. n-Butyllithium 2. Trialkyl borate 3. H₃O⁺2-Bromo-5-methylphenyllithiumThis compound

Table 3: Synthesis via Metal-Halogen Exchange

Preparation via Diazotization-Bromination of Amines (e.g., 2-amino-5-methylphenylboronic acid derivatives)

The Sandmeyer reaction provides a classic and robust method for the conversion of an aromatic amino group into a variety of other functionalities, including halogens. wikipedia.orglscollege.ac.in This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt. youtube.combyjus.com

To synthesize this compound using this approach, one would start with 2-amino-5-methylphenylboronic acid or its corresponding boronate ester. The amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. orgsyn.org The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the final product. wikipedia.orgpku.edu.cn This method is particularly advantageous when the corresponding amino-substituted boronic acid is readily available. A variation of this involves the diazotization and bromination of 2-methyl-4-iodoaniline to produce 2-bromo-4-iodotoluene, which can then be converted to the target boronic acid as described in section 2.2.1.1. google.com

Starting MaterialReagentsReaction TypeProduct
2-Amino-5-methylphenylboronic acid1. NaNO₂, H⁺ 2. CuBrDiazotization-Sandmeyer ReactionThis compound
2-Methyl-4-iodoaniline1. NaNO₂, H⁺ 2. CuBrDiazotization-Sandmeyer Reaction2-Bromo-4-iodotoluene

Table 4: Synthesis via Diazotization-Bromination

Synthetic Accessibility and Scalability Considerations for this compound

The synthesis of this compound can be approached through several established methodologies, primarily involving the formation of an aryl-metal intermediate followed by borylation, or through palladium-catalyzed cross-coupling reactions. The choice of starting material is crucial and typically begins with a correspondingly substituted aromatic compound, such as 2,5-dibromotoluene (B165575).

Organometallic Routes (Grignard and Organolithium)

A traditional and widely practiced method for preparing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. clockss.org This process can be initiated from an aryl halide, like 2,5-dibromotoluene.

Formation of the Organometallic Intermediate: The first step is a halogen-metal exchange to form either a Grignard reagent or an organolithium species.

Grignard Reaction: Reacting the aryl bromide with magnesium metal in an ether solvent (like THF or diethyl ether) yields the corresponding phenylmagnesium bromide. youtube.commasterorganicchemistry.com

Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C), results in the formation of the aryllithium compound. chemicalbook.com This method is particularly effective for bromo-arenes.

Borylation: The generated organometallic compound is then treated with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures. This forms a boronate ester intermediate. chemicalbook.com

Hydrolysis: The final step is acidic workup (e.g., with aqueous HCl), which hydrolyzes the boronate ester to the desired boronic acid. chemicalbook.com

A significant challenge in using a starting material like 2,5-dibromotoluene is achieving regioselectivity, as the metal-halogen exchange can potentially occur at either bromine position. Reaction conditions must be carefully controlled to favor the formation of the desired isomer.

Palladium-Catalyzed Miyaura Borylation

A more modern and often more functional-group-tolerant approach is the Miyaura borylation reaction. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgupenn.edu

The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate (B1210297), KOAc) in an organic solvent. researchgate.net The resulting product is a boronate ester (in this case, the pinacol ester of this compound), which can be isolated and used directly in subsequent reactions or hydrolyzed to the boronic acid. upenn.edu This method offers high yields and avoids the use of highly reactive organometallic reagents. upenn.edu

Scalability Considerations

Both primary routes have considerations for large-scale synthesis.

Organometallic Routes: The use of organolithium reagents like n-BuLi requires stringent anhydrous conditions and very low temperatures (-78 °C), which can be challenging and costly to implement on an industrial scale. organic-chemistry.org Grignard reactions are generally less demanding in terms of temperature but still require careful control of moisture. organic-chemistry.org The generation of byproducts can also complicate purification on a larger scale. youtube.com

Miyaura Borylation: Palladium-catalyzed reactions are often more amenable to scaling. upenn.edu However, the cost of the palladium catalyst and the diboron reagent can be a significant factor. clockss.org The need to remove residual palladium from the final product is also a critical consideration, especially for pharmaceutical applications. Recent developments focus on improving catalyst efficiency to allow for lower catalyst loadings. researchgate.net

Table 1: Comparison of Synthetic Routes for this compound

Feature Organometallic Route (Grignard/Lithiation) Palladium-Catalyzed Miyaura Borylation
Starting Material 2,5-Dibromotoluene 2,5-Dibromotoluene
Key Reagents Mg or n-BuLi, Trialkyl borate Bis(pinacolato)diboron, Pd catalyst, Base
Reaction Conditions Low temperatures (-78°C for lithiation), Anhydrous Moderate temperatures (e.g., 50-80°C)
Advantages Utilizes relatively inexpensive reagents (Mg, n-BuLi). High functional group tolerance, High yields, Milder conditions. upenn.edu
Disadvantages Requires strict anhydrous conditions, Low temperatures for lithiation, Potential for low regioselectivity. organic-chemistry.org High cost of Pd catalyst and diboron reagent, clockss.org Requires removal of metal catalyst from product.
Scalability Challenging due to temperature and moisture control. organic-chemistry.org More readily scalable, but cost can be a factor. upenn.edu

Emerging Synthetic Routes and Green Chemistry Principles in Boronic Acid Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods for preparing boronic acids. These emerging routes often align with the principles of green chemistry by reducing waste, avoiding hazardous materials, and improving atom economy.

Emerging Synthetic Routes

Direct C-H Borylation: This is a highly atom-economical approach that involves the direct conversion of a C-H bond on the aromatic ring into a C-B bond, bypassing the need for pre-functionalized aryl halides. clockss.org This is typically achieved using iridium or rhodium catalysts. For a substrate like 4-bromotoluene, C-H borylation could theoretically install the boryl group directly onto the ring, although controlling the regioselectivity to obtain the desired 2-bromo-5-methyl isomer would be a significant challenge. Metal-free C-H borylation methods are also being developed. nsf.gov

Photochemical Synthesis: The use of visible light to promote chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods for the borylation of aryl halides are being developed, which can proceed under very mild conditions. scispace.com For example, eosin (B541160) Y, an organic dye, has been used to catalyze the borylation of aryldiazonium salts generated in situ from anilines. nih.gov This approach avoids the need for transition metals and often operates at room temperature.

Mechanochemistry: This solvent-free technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. A facile and environmentally benign method for creating boronic acid esters has been reported by simply grinding a boronic acid with a diol (like pinacol) without any solvent, leading to excellent yields and purity after a simple workup.

Green Chemistry Principles in Practice

The synthesis of boronic acids is increasingly incorporating green chemistry principles to minimize environmental impact.

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Research is focused on replacing these with more benign alternatives. For example, methods have been developed for the Sandmeyer borylation of arylamines using methanol (B129727) and water as solvents, which are considered greener than many aprotic solvents. sigmaaldrich.com

Catalysis over Stoichiometric Reagents: Catalytic methods, such as the palladium-catalyzed Miyaura borylation or Iridium-catalyzed C-H borylation, are inherently greener than stoichiometric reactions (like traditional Grignard/lithiation routes) as they reduce the amount of waste generated. clockss.org

Atom Economy: C-H borylation represents the ideal in atom economy, as it avoids the use of a halogen leaving group and the associated salt waste stream. clockss.org

Inherent 'Greenness' of Boronic Acids: Boronic acids themselves are often considered "green" compounds due to their general stability, low toxicity, and their degradation product being boric acid, a relatively benign substance.

Table 2: Application of Green Chemistry Principles to Boronic Acid Synthesis

Green Chemistry Principle Application in Boronic Acid Synthesis Example Method
Use of Safer Solvents Replacing hazardous solvents with water, ethanol (B145695), or methanol. Methanol-promoted Sandmeyer borylation of arylamines. sigmaaldrich.com
Catalysis Employing catalytic amounts of metals (Pd, Ir) instead of stoichiometric organometallic reagents. Palladium-catalyzed Miyaura borylation; upenn.edu Iridium-catalyzed C-H borylation.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product. Direct C-H borylation, which avoids halogenated precursors and salt byproducts. clockss.org
Energy Efficiency Using methods that operate at ambient temperature and pressure. Photochemical borylation using visible light. scispace.comnih.gov
Waste Reduction Choosing routes that minimize byproducts and waste streams. Solvent-free mechanochemical synthesis of boronic esters.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both a boronic acid and an aryl bromide on the same molecule allows this compound to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and polyaromatic frameworks.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is a valuable substrate in these reactions, acting as either the organoboron component or the organic halide, depending on the desired product.

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. nih.gov

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the organoboron compound. nih.gov The base converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. deepdyve.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

Computational studies, including DFT modeling, have provided deeper insights into the transmetalation step, suggesting the involvement of intermediates with a palladium-oxygen-boron linkage. acs.orgmdpi.com These studies help to elucidate the precise role of the base and other reaction parameters in influencing the reaction pathway and efficiency. acs.orgmdpi.com

The choice of catalyst and ligand system is critical for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and functional group tolerance. A variety of palladium sources and ligands have been employed in reactions involving substrates similar to this compound.

Commonly used palladium catalysts include:

Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst. rsc.orgscispace.com

Palladium(II) complexes: Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) are also effective precatalysts that are reduced in situ to the active Pd(0) species. researchgate.net

The selection of ligands is equally important. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and dicyclohexylphenylphosphine (B1293621) (XPhos), are frequently used to stabilize the palladium catalyst and modulate its reactivity. nih.gov N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity. nih.gov For challenging couplings, such as those involving heteroaryl compounds, specialized ligands like dialkylbiphenylphosphines have been developed to overcome catalyst inhibition and achieve high yields. organic-chemistry.org Ruthenium-based catalysts, such as [RuCl₂(p-cymene)]₂, have also been explored, although less commonly than palladium systems.

Table 1: Catalyst and Ligand Systems in Suzuki-Miyaura Reactions

Catalyst Ligand Substrate Type Reference
Pd(PPh₃)₄ PPh₃ Aryl Bromide rsc.orgscispace.com
Pd(OAc)₂ SPhos Aryl Bromide researchgate.net
PdCl₂(dppf) dppf Aryl Bromide researchgate.net
Pd(OAc)₂ XPhos Aryl Tosylate nih.gov
[Pd(NHC)(allyl)Cl] NHC Amides nih.gov

The choice of base and solvent system significantly impacts the efficiency and outcome of the Suzuki-Miyaura reaction. The base plays a critical role in the transmetalation step by converting the boronic acid to a more reactive boronate species. deepdyve.com

A variety of inorganic bases are commonly used, including:

Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. rsc.orgscispace.comnih.gov

Hydroxides: Sodium hydroxide (B78521) (NaOH) is another effective base. researchgate.net

Alkoxides: Potassium tert-butoxide (t-BuOK) can also be used.

The solvent system influences the solubility of the reactants and the catalyst, as well as the reaction rate. Both aqueous and organic media have been successfully used. Dioxane, toluene, and mixtures of these with water are common solvent choices. rsc.orgscispace.com For instance, a mixture of dioxane and water is often used with K₂CO₃ as the base. rsc.orgscispace.com In some cases, greener solvent systems incorporating alcohols like methanol or ethanol have been shown to be highly effective, particularly when mixed with water. researchgate.net

Table 2: Base and Solvent Systems in Suzuki-Miyaura Reactions

Base Solvent Coupling Partners Reference
K₂CO₃ Dioxane/Water Aryl Bromide and Arylboronic Acid rsc.orgscispace.com
NaOH Methanol/Water Bromobenzene and Phenylboronic Acid researchgate.net
K₃PO₄ Toluene Aryl Bromide and Arylboronic Acid researchgate.net
DBU DCM 3-bromo-1H-1,2,4-triazole and Arylboronic Acid nih.gov

The structure of this compound, with two distinct reactive sites (the bromo group and the boronic acid), allows for site-selective coupling reactions. By carefully choosing the reaction conditions and the coupling partner, it is possible to selectively react at either the C-Br bond or the C-B bond.

For example, in a reaction with an aryl halide, the boronic acid moiety of this compound would be expected to react. Conversely, when coupled with an organoboron reagent, the bromo substituent would participate in the cross-coupling. This selectivity is crucial for the stepwise synthesis of more complex molecules. Studies on other di-functionalized substrates have demonstrated that factors such as the choice of catalyst, ligand, and the electronic and steric properties of the coupling partners can influence the site of reaction. beilstein-journals.org

A primary application of this compound in Suzuki-Miyaura reactions is the synthesis of biaryl and polyaromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

By coupling this compound with another arylboronic acid, a substituted biaryl can be formed. The resulting product would still contain a bromine atom, which can then be used in a subsequent cross-coupling reaction to build a more complex polyaromatic system. This iterative approach allows for the controlled construction of large, conjugated molecules with well-defined structures. The versatility of the Suzuki-Miyaura reaction, with its tolerance for a wide range of functional groups, makes it an ideal method for such synthetic strategies. scispace.comnih.govresearchgate.net

Applications in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound and its derivatives makes it a powerful building block for synthesizing intricate molecular structures, including polycyclic aromatic systems and substituted heterocycles.

Triphenylenes: Derivatives of this compound, specifically its boronic esters, serve as effective precursors for arynes, which are highly reactive intermediates in the synthesis of triphenylenes. rsc.org In a palladium-catalyzed reaction, ortho-substituted aryl boronates can undergo a trimerization process to form triphenylene (B110318) compounds. rsc.org For instance, the pinacol ester of a meta-substituted 2-bromophenylboronic acid, upon treatment with a base like potassium t-butoxide and a Pd(0) catalyst, can form a metal-bound aryne intermediate. This intermediate then effectively trimerizes to yield the corresponding triphenylene. rsc.orgorganic-chemistry.org This method provides a powerful route to constructing these complex, disc-shaped polycyclic aromatic hydrocarbons.

Kynurenic Acid Derivatives: While direct coupling of this compound to form the core quinoline (B57606) structure of kynurenic acid is not a standard approach, the principles of cross-coupling are central to creating substituted analogs of this important scaffold. The synthesis of C-3 substituted kynurenic acid derivatives has been achieved through methods like the modified Mannich reaction on the pre-formed kynurenic acid ring system. nih.govresearchgate.netnih.gov However, palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing a vast array of heterocyclic compounds, and the functional handles on this compound would allow for its incorporation into more complex kynurenic acid-based structures in multi-step syntheses. researchgate.net

Substituted Furans: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of aryl-substituted furans, which are core structures in numerous pharmaceuticals and natural products. rhhz.net A common strategy involves the reaction of a halogenated furan (B31954) derivative with an arylboronic acid. In this context, this compound can be readily employed as the coupling partner to introduce the 2-bromo-5-methylphenyl moiety onto a furan ring. For example, di-brominated furans can be used in sequential one-pot Suzuki-Miyaura coupling processes to produce differentially tri-substituted furan products. rhhz.net Furthermore, a reaction cascade involving the trans-diboration of propargyl alcohols can generate trisubstituted furylboronic acid pinacol esters; a subsequent Suzuki coupling with an aryl halide allows for the introduction of a fourth, different substituent. rsc.org this compound is an ideal candidate for the boronic acid component in these powerful synthetic strategies. organic-chemistry.orgyoutube.com

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the widely used Suzuki-Miyaura reaction, the C-Br bond in this compound can participate in other pivotal metal-catalyzed cross-coupling reactions. The key consideration in these transformations is the chemoselectivity and the compatibility of the boronic acid group with the specific reaction conditions.

Coupling ReactionOrganometallic ReagentOrganic Halide/TriflateCatalyst
Hiyama OrganosilaneR-XPd
Kumada Grignard Reagent (R-MgX)R-XPd or Ni
Stille Organostannane (R-SnR'₃)R-XPd

Hiyama Coupling: The Hiyama coupling facilitates the formation of C-C bonds between an organosilane and an organic halide, catalyzed by palladium. nih.govwikipedia.org For a substrate like this compound, the reaction would occur at the C-Br bond, coupling it with an organosilane partner. The reaction requires activation of the organosilicon compound, often with a fluoride (B91410) source like TBAF or through base-mediated formation of a pentavalent silicon species. wikipedia.orgorganic-chemistry.org Importantly, the boronic acid functionality is generally tolerant of Hiyama coupling conditions, especially in fluoride-free protocols, allowing for selective reaction at the bromide position. wikipedia.orgnih.gov This enables the synthesis of biaryl compounds where one ring carries a boronic acid group, ready for subsequent Suzuki coupling.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. mit.eduresearchgate.net While the C-Br bond of this compound is a suitable electrophilic partner, the high reactivity and basicity of the Grignard reagent pose a significant challenge. wikipedia.org The acidic protons of the boronic acid group [-B(OH)₂] would be readily deprotonated by the Grignard reagent, consuming the organometallic partner and potentially leading to unwanted side reactions or decomposition. Therefore, for a successful Kumada coupling at the C-Br bond, the boronic acid moiety must be protected. Conversion to a boronic ester, such as a pinacol ester or a more robust N-methyliminodiacetic acid (MIDA) boronate, renders the boron center unreactive to the Grignard reagent, enabling a chemoselective coupling at the bromide position. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling of an organotin (stannane) reagent with an organic halide. libretexts.orgcore.ac.uk This reaction is known for its excellent functional group tolerance. When using this compound, the Stille coupling would selectively occur at the C-Br bond. rsc.orgnih.gov The boronic acid group is stable under the typically mild and nearly neutral conditions of the Stille reaction. This chemoselectivity allows for the synthesis of complex molecules where the stannane (B1208499) partner is coupled at the bromide position, while the boronic acid group is preserved for a subsequent transformation, such as a Suzuki-Miyaura coupling, in a powerful one-pot or sequential strategy. libretexts.org

Derivatization and Functionalization Reactions

The boronic acid group of this compound is a versatile handle for a wide range of derivatization and functionalization reactions, which can be performed in either the solid phase or solution phase.

Solid-Phase Derivatization Methodologies for Arylboronic Acids

Handling boronic acids can sometimes be challenging using solution-phase methods, making solid-phase synthesis an attractive alternative for creating libraries of compounds. nih.gov

Solution-Phase Derivatization Strategies

In the solution phase, the boronic acid moiety can be transformed into a variety of other functional groups through ipso-substitution, where the C-B bond is replaced by a new bond. These reactions often proceed without the need for a transition metal catalyst.

Key solution-phase derivatizations include:

Ugi Multicomponent Reactions Involving Boronic Acid Derivatives

Boronic acids and their derivatives have emerged as versatile components in isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction. nih.govacs.org These reactions are powerful tools in synthetic chemistry, enabling the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. mdpi.com The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The versatility of this reaction is expanded by incorporating boronic acids, which can act as any of the primary components, depending on the functional groups they bear. nih.gov

For instance, formyl-phenylboronic acids can serve as the aldehyde component. In one example, a Ugi tetrazole variation (UT-4CR) utilizing p-formyl-phenylboronic acid resulted in an 85% yield of a product that combines a tetrazole ring with the boronic acid moiety, creating potential protease inhibitors. nih.gov Similarly, β- or γ-amino acids can react with formyl-phenylboronic acids in a three-component Ugi-type reaction to afford β- and γ-lactams, which are important structural motifs in antibiotics. nih.gov Boronic acids have also been successfully employed as the amine or isocyanide component, leading to the formation of diverse peptidomimetics. nih.govresearchgate.net The ability of the boronic acid group to be integrated into these complex scaffolds highlights its utility in generating molecular diversity for applications in medicinal chemistry and drug discovery. mdpi.comrsc.org

Table 1: Examples of Ugi-type Reactions Incorporating Phenylboronic Acid Derivatives

Reaction Type Boronic Acid Component Other Reactants Product Type Reference
Ugi Tetrazole (UT-4CR) p-Formyl-phenylboronic acid Amine, Isocyanide, Azide Tetrazole-boronic acid adduct nih.gov
Ugi Lactamization (UL-3CR) Formyl-phenylboronic acids β- or γ-Amino acids, Isocyanide β- or γ-Lactams nih.gov
Gröbcke-Blackburn-Bienaymé (GBB-3CR) Formyl-phenylboronic acid 2-Aminopyridine, Isocyanide Imidazopyridine derivative nih.gov
Classical Ugi (U-4CR) Aminophenylboronic acid Aldehyde, Carboxylic Acid, Isocyanide Peptidomimetic nih.gov
Classical Ugi (U-4CR) Isocyanophenylboronic acid Aldehyde, Amine, Carboxylic Acid Peptidomimetic nih.gov

Role as Precursors to Reactive Intermediates

The specific arrangement of a bromo substituent ortho to a boronic ester group, as seen in derivatives of this compound, provides a powerful platform for generating highly reactive intermediates, particularly arynes. acs.orgnih.gov These transient species are valuable in organic synthesis for their ability to undergo a variety of transformations to construct complex aromatic systems. wikipedia.org

Ortho-substituted aryl boronates, such as the pinacol ester of this compound, have been established as effective precursors for arynes. acs.orgmanchester.ac.uk This method offers an alternative to the more traditional generation of arynes from 2-(trimethylsilyl)aryl triflates, which requires fluoride activation. acs.org The synthesis of these 2-bromophenylboronic esters is often straightforward and economical, proceeding from the corresponding 2-bromo-1-iodobenzenes via a two-step sequence of metal-iodine exchange followed by boronation and esterification with an alcohol like pinacol. acs.orgacs.org

A key feature of using 2-bromophenylboronic esters is the ability to initiate aryne formation using a transition metal catalyst, typically palladium(0), in conjunction with a base. acs.orgnih.gov When a substrate like this compound pinacol ester is treated with a palladium(0) source (e.g., Pd(dba)₂) and a strong base like potassium tert-butoxide (tBuOK), a metal-bound aryne intermediate is formed. acs.orgacs.org This process is distinct from methods where a free aryne is generated and then intercepted by a metal catalyst; here, the palladium catalyst is proposed to be directly involved in the formation of the aryne. acs.orgnih.gov This intramolecular version of a Suzuki-type coupling is driven by the formation of the highly reactive benzyne, which remains associated with the metal center, ready for subsequent reactions. nih.gov

Table 2: Optimized Conditions for Pd-Catalyzed Trimerization via Benzyne Formation

Precursor Catalyst Ligand Base Solvent Temperature (°C) Product Yield (%) Reference
2-Bromophenylboronic acid Pd(dba)₂ PPh₃ tBuOK Toluene 100 Triphenylene 15 acs.org
2-Bromophenylboronic acid pinacol ester Pd(dba)₂ DPEphos tBuOK Toluene 100 Triphenylene 78 acs.org

Once generated, the aryne intermediate can participate in a range of characteristic reactions. The most prominently reported application for arynes generated from 2-bromophenylboronic esters is a palladium-catalyzed [2+2+2] cycloaddition, where three aryne units trimerize to form triphenylene frameworks. acs.orgacs.org This reaction provides an efficient route to these polycyclic aromatic hydrocarbons. manchester.ac.uk

In a broader context, arynes are known to undergo various pericyclic reactions. wikipedia.org These include:

[4+2] Cycloadditions (Diels-Alder type): Arynes can react with dienes like furan or cyclopentadiene (B3395910) to form bicyclic adducts.

[2+2] Cycloadditions: Reaction with alkenes can produce benzocyclobutene derivatives. nih.govnih.gov

Nucleophilic Addition: Arynes are highly electrophilic and readily react with a wide range of nucleophiles. wikipedia.org

Bond-Insertion Reactions: Arynes can insert into σ-bonds, although this is less common than cycloaddition or nucleophilic addition. caltech.edu

The generation of the 4-methylbenzyne intermediate from 2-bromo-5-methylphenylboronic ester would be expected to undergo these classes of reactions, offering pathways to a variety of substituted aromatic compounds.

Generation and Trapping of Arynes from 2-Bromophenylboronic Esters

Non-Coupling Reactions and Organoboron Chemistry of this compound

Beyond its role in cross-coupling reactions and as an aryne precursor, this compound exhibits reactivity inherent to the organoboron functional group. wikipedia.orgacs.org The boron atom in boronic acids is Lewis acidic, allowing it to interact with Lewis bases (nucleophiles). nih.gov This property is fundamental to much of its chemistry. acs.org

A primary reaction of boronic acids is esterification. With diols such as pinacol or ethylene (B1197577) glycol, this compound readily forms cyclic boronic esters (boronates). acs.org This transformation is often used for purification or to modify the reactivity of the boronic acid, as seen in its use as an aryne precursor. acs.org

Furthermore, boronic acids can be activated by fluoride ions to form tetracoordinate borate complexes. rsc.org For example, reaction with potassium bifluoride (K[HF₂]) converts arylboronic acids into the corresponding potassium aryltrifluoroborate salts (ArBF₃K). wikipedia.org These salts are often more stable, crystalline solids that can be used as alternative nucleophilic partners in cross-coupling reactions.

Recently, boronic acids, upon activation with fluoride, have been utilized as efficient surrogates for the hydroxide anion. rsc.org This novel reactivity allows the boronic acid to act as a source of 'OH⁻' in aryne-induced three-component coupling reactions, demonstrating a non-traditional reaction pathway that does not rely on the cleavage of the carbon-boron bond for cross-coupling. rsc.org This showcases the expanding utility of the boronic acid functional group beyond its classical roles. acs.orgacs.org

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are pivotal in elucidating the structural features of this compound. These techniques provide detailed information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the phenyl ring. The methyl protons would appear as a singlet, typically in the range of 2.2-2.5 ppm. The acidic protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each of the seven carbon atoms in the 2-Bromo-5-methylphenyl group, in addition to the carbon attached to the boron atom. The chemical shifts would be influenced by the bromine, methyl, and boronic acid substituents.

¹¹B NMR: Boron-11 NMR is a specialized technique used to study boron-containing compounds. For this compound, the ¹¹B NMR spectrum is expected to show a single, broad signal characteristic of a trigonal boronic acid, typically in the range of 27-33 ppm.

Nucleus Expected Chemical Shift (ppm) Notes
¹H (Aromatic)~7.0 - 8.0Complex multiplet
¹H (Methyl)~2.3Singlet
¹H (B(OH)₂)Variable, broadMay exchange with solvent
¹³C (Aromatic)~120 - 145Six distinct signals expected
¹³C (Methyl)~20
¹¹B~28 - 30Broad singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong and broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. A strong band around 1350 cm⁻¹ is typically assigned to the B-O stretching vibration. The C-Br stretching vibration would be observed in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the boronic acid group can also be observed.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
C=C Aromatic Stretch1400-1600IR, Raman
B-O Stretch~1350IR
C-Br Stretch< 700IR, Raman

Mass Spectrometry (e.g., ESI-TOF, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

ESI-TOF: Electrospray ionization-time of flight mass spectrometry is a soft ionization technique that would likely show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of this compound (214.85 g/mol ). biosynth.com

GC-MS: Gas chromatography-mass spectrometry might be used, potentially after derivatization to increase volatility. The fragmentation pattern would be expected to show the loss of water from the boronic acid group, followed by fragmentation of the aromatic ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene (B151609) ring. The presence of the bromine and methyl substituents, as well as the boronic acid group, will influence the position and intensity of these absorption maxima. Studies on similar molecules, such as 5-bromo-2-ethoxyphenylboronic acid, have shown absorption spectra in the 200-400 nm range. nih.gov

Crystallographic Studies and Solid-State Characterization

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful approach to complement experimental data and to predict molecular properties. Density Functional Theory (DFT) is a common method used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules like this compound.

Theoretical calculations can be used to:

Predict NMR chemical shifts and aid in the assignment of experimental spectra.

Simulate IR and Raman spectra, allowing for a detailed assignment of vibrational modes.

Calculate the energies of different conformations and predict the most stable structure.

Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity and electronic transitions. nih.gov

Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization within the molecule. nih.gov

For instance, DFT calculations on related bromo-substituted phenylboronic acid derivatives have been successfully used to correlate theoretical and experimental spectroscopic data, providing a deeper understanding of their structural and physicochemical properties. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular structure and electronic properties of chemical compounds. For arylboronic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries, bond lengths, and angles. lodz.plnih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to predict its structural and electronic characteristics.

The geometry of the phenyl ring and the boronic acid group is influenced by the electronic effects of its substituents—the bromine atom and the methyl group. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, will modulate the electron distribution within the aromatic ring and the properties of the boronic acid moiety. In related substituted phenylboronic acids, it has been observed that substituents can alter the C-B bond length and the orientation of the boronic acid group relative to the phenyl ring. nih.gov For instance, the planarity of the molecule and the rotational barrier around the C-B bond can be affected by steric and electronic interactions. nih.gov

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, dictates the compound's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For substituted phenylboronic acids, the nature of the substituents significantly influences these frontier orbitals. An electron-withdrawing group like bromine would be expected to lower the energy of both HOMO and LUMO, potentially affecting the molecule's electrophilic and nucleophilic character.

Table 1: Predicted Key Molecular and Electronic Properties of this compound based on DFT Principles

PropertyPredicted CharacteristicInfluencing Factors
Molecular Geometry Non-planar, with a specific dihedral angle between the phenyl ring and the B(OH)₂ group.Steric hindrance from the ortho-bromo substituent and electronic effects of both bromo and methyl groups.
C-B Bond Length Expected to be in the range of typical arylboronic acids (approx. 1.56 Å). researchgate.netInfluenced by the electronic push-pull between the electron-withdrawing bromine and electron-donating methyl group.
HOMO-LUMO Gap Moderate energy gap, indicative of its relative stability and reactivity.The combination of electron-withdrawing and -donating substituents modulates the frontier orbital energies.
Electron Density Electron density is polarized due to the electronegative bromine and oxygen atoms.The molecular electrostatic potential (MEP) map would show negative potential around the oxygen and bromine atoms and positive potential around the acidic protons of the boronic acid.

Molecular Dynamics Simulations for Reactivity and Interaction Mechanisms

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their reactivity and interaction mechanisms that are not apparent from static models. rsc.org While specific MD studies focusing solely on this compound are sparse, the general reactivity of arylboronic acids in various environments has been a subject of investigation.

MD simulations can be employed to understand the compound's behavior in solution, its interaction with other molecules, and its role in dynamic covalent chemistry. rsc.org For instance, the formation of boronate esters through reaction with diols is a key aspect of their application. MD can simulate this reversible covalent bonding, shedding light on the kinetics and thermodynamics of the process. rsc.org The simulations can also model the compound's aggregation behavior or its interaction with surfaces or polymeric matrices, which is relevant for the design of self-healing materials and sensors. rsc.org

The reactivity of this compound in processes like the Suzuki-Miyaura cross-coupling reaction can also be explored using MD. These simulations could model the approach of the boronic acid to the metal catalyst, the transmetalation step, and the influence of the bromo and methyl substituents on the reaction pathway.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation FocusInsights Gained
Solvation Dynamics Understanding the hydration shell around the boronic acid group and the influence of the hydrophobic methyl group.
Boronate Ester Formation Elucidating the mechanism and kinetics of reversible covalent bond formation with diols. rsc.org
Interaction with Catalysts Modeling the interaction with palladium catalysts in cross-coupling reactions to understand substituent effects on reactivity.
Self-Assembly Investigating the potential for forming ordered structures or aggregates in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are instrumental in designing new molecules with desired properties by predicting their activity based on calculated molecular descriptors.

For a class of compounds like substituted phenylboronic acids, a QSAR model could be developed to predict their efficacy in a particular reaction (e.g., catalytic activity in Suzuki coupling) or a specific biological interaction. The model would be built using a dataset of related compounds with known activities. Molecular descriptors for these compounds, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters, would be calculated.

While a specific QSAR model for this compound has not been identified in the literature, the principles of QSAR can be applied to guide its use and the design of new derivatives. For example, by understanding how the electronic and steric properties of the bromo and methyl groups contribute to reactivity, one could design related boronic acids with enhanced performance for a specific application. The development of such models relies on having a substantial and diverse dataset of compounds and their measured activities. nih.gov

Investigation of Boron-Containing Species Reactivity and Stability through Computational Approaches

Computational chemistry provides critical insights into the reactivity and stability of boron-containing compounds like this compound. digitellinc.comnih.gov A key aspect of their chemistry is their stability, particularly against oxidative degradation and protodeboronation. digitellinc.com

Computational studies have shown that the electronic properties of substituents on the phenyl ring play a significant role in the stability of arylboronic acids. nih.gov Electron-withdrawing groups can influence the Lewis acidity of the boron atom and the stability of the C-B bond. For this compound, the electron-withdrawing nature of the bromine atom is expected to impact its stability. Computational analyses can quantify this effect by calculating the energy barriers for key decomposition pathways. nih.gov

For instance, the oxidation of boronic acids is a known degradation pathway. digitellinc.com Computational models can elucidate the mechanism of this reaction, often involving the formation of a boronate intermediate. The rate-limiting step can be identified, and its energy barrier calculated. It has been shown that diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov The presence of the electron-withdrawing bromine in this compound might therefore confer a degree of enhanced stability compared to unsubstituted phenylboronic acid, a hypothesis that can be rigorously tested through computational methods.

Table 3: Computationally Investigated Aspects of Arylboronic Acid Reactivity and Stability

Investigated PropertyComputational MethodKey Findings from Related Systems
Oxidative Stability DFT calculations of reaction pathways and transition states.Electron-withdrawing groups can increase stability by destabilizing the transition state of the oxidation reaction. nih.gov
Protodeboronation Calculation of energy barriers for the acid-catalyzed cleavage of the C-B bond.Stability against protodeboronation is also influenced by the electronic nature of substituents.
Lewis Acidity Calculation of the energy of interaction with Lewis bases.The pKa of boronic acids is substituent-dependent; electron-withdrawing groups generally decrease the pKa. nih.gov
Catalytic Activity Modeling of catalytic cycles (e.g., Suzuki-Miyaura) to determine rate-determining steps and the role of substituents.Steric and electronic properties of substituents on the boronic acid affect the efficiency of transmetalation. nih.gov

Emerging Research Directions and Future Perspectives

Catalyst Development for Enhanced Reactivity and Selectivity in 2-Bromo-5-methylphenylboronic Acid Transformations

The utility of this compound is intrinsically linked to the catalytic systems that enable its transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Future research is centered on developing novel catalysts that offer greater efficiency, selectivity, and functional group tolerance. While palladium-based catalysts are standard, recent studies highlight the potential of nickel-based systems, which can be more cost-effective and exhibit unique reactivity. acs.org

For instance, research into nickel-catalyzed four-component reactions has demonstrated the successful coupling of various arylboronic acids with other reactants under mild conditions. acs.org The development of ligands, such as bipyridine and phenanthroline derivatives, is crucial for modulating the catalyst's activity and stability, ultimately leading to higher yields and cleaner reactions. acs.orgnih.gov The goal is to create catalysts that can selectively activate either the C-B bond or the C-Br bond of the molecule, allowing for sequential, one-pot functionalization.

Catalyst SystemLigand TypePotential Advantage for this compoundResearch Focus
Palladium(0/II)Phosphine-based (e.g., PPh₃)High reliability and broad substrate scope for Suzuki coupling.Optimizing reaction conditions for complex molecule synthesis.
Nickel(0/II)Dipyridine (e.g., dtbpy)Lower cost, effective for multi-component and carbonylative couplings. acs.orgExploring novel cascade reactions and improving functional group tolerance. acs.org
Copper(I/II)N-based (e.g., 1,10-Phenanthroline)Useful for Chan-Evans-Lam (C-N) cross-coupling reactions. nih.govDeveloping catalysts for heteroatom bond formation using the boronic acid group.

Asymmetric Synthesis Incorporating Chiral this compound Derivatives

A significant frontier in organic synthesis is the creation of chiral molecules, which are essential in pharmaceuticals and materials science. Asymmetric synthesis involving this compound is a promising area of exploration. This can be achieved by transforming the boronic acid into a chiral boronate ester using chiral diols as auxiliaries.

This strategy has been successfully applied to other bromo-substituted boronic acids to produce chiral alcohols with high enantioselectivity. thieme-connect.de A similar approach with this compound could facilitate the asymmetric synthesis of biaryl atropisomers. These chiral biaryl scaffolds are privileged structures in many biologically active compounds. Future work will focus on designing and screening chiral auxiliaries that are effective for this specific substrate, enabling precise control over the stereochemical outcome of its cross-coupling reactions.

Application in Materials Science and Polymer Chemistry

Boronic acid-containing polymers are gaining attention for their unique properties, including their use in sensors, separation membranes, and biomedical devices. nih.gov this compound represents a highly promising, yet underexplored, monomer for creating advanced functional materials. The boronic acid group itself can be part of the polymer backbone or serve as a reactive site for grafting other molecules or for creating dynamic covalent bonds that lead to self-healing materials. nih.gov

Furthermore, the bromine atom on the phenyl ring provides a secondary site for post-polymerization modification via reactions like further cross-coupling, amination, or etherification. This allows for the precise tuning of the polymer's physical and chemical properties.

Potential Polymer TypeRole of this compoundPotential ApplicationKey Feature
Conjugated PolymersMonomer in Suzuki polycondensationOrganic electronics (OLEDs, OPVs)Tuning of optoelectronic properties via the bromo- and methyl- groups.
Boronic Acid-Functionalized PolymersSide-chain functional groupGlucose-responsive hydrogels, sensorsReversible binding of the boronic acid moiety to diols (e.g., glucose).
Cross-linked NetworksCross-linking agentSelf-healing materials, separation membranesUse of both the boronic acid and bromine for creating network linkages.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical manufacturing increasingly relies on flow chemistry for its enhanced safety, scalability, and efficiency compared to traditional batch methods. researchgate.net The synthesis and subsequent reactions of this compound are well-suited for integration into automated flow systems. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purities.

Synthetic routes to arylboronic acids, including bromide-lithium exchange followed by borylation, have been successfully adapted to flow processes. nih.gov Applying this to the production of this compound could enable on-demand synthesis and direct integration with subsequent reaction steps, such as Suzuki-Miyaura couplings, in a continuous, automated workflow. researchgate.net This approach not only accelerates the research and development cycle but also offers a more sustainable path for large-scale production.

Exploration of Bio-Relevant Applications (e.g., protein interaction, sensing)

Boronic acids are recognized as a crucial functional group in medicinal chemistry. nih.gov They can form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. The boronic acid moiety can also act as a serine protease inhibitor by mimicking the transition state of peptide hydrolysis. nih.gov

Derivatives of this compound are prime candidates for exploration as new therapeutic agents or biological probes. The substituted phenyl ring can be further functionalized to target specific protein active sites, while the boronic acid acts as the key interacting group. Future research could involve synthesizing a library of compounds derived from this scaffold and screening them for inhibitory activity against enzymes implicated in diseases such as cancer or viral infections.

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry emphasize the development of chemical processes that are efficient, produce minimal waste, and use less hazardous substances. The use of this compound in modern organic synthesis aligns well with these goals. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are known for their high atom economy, converting most of the atoms from the reactants into the desired product. nih.gov

Future research will aim to enhance the sustainability of processes involving this compound. This includes developing catalysts based on earth-abundant metals (like nickel or iron) to replace precious metals (like palladium), using environmentally benign solvents such as water or ethanol (B145695), and integrating reactions into energy-efficient flow systems. acs.orgresearchgate.net By focusing on these areas, the chemical utility of this compound can be maximized while minimizing its environmental footprint.

Conclusion

Summary of Key Advancements in 2-Bromo-5-methylphenylboronic Acid Research

Research into this compound and related organoboron compounds has significantly advanced the fields of organic synthesis and medicinal chemistry. A primary area of advancement lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.uklibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds to create complex molecules like biaryls, which are prevalent in many biologically active compounds and functional materials. gre.ac.ukresearchgate.net

The versatility and utility of arylboronic acids stem from their stability, relatively low toxicity, and ease of handling compared to other organometallic reagents. libretexts.orgnih.gov The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, offers distinct reactivity and steric properties. These features allow for regioselective synthesis, enabling chemists to construct complex molecular architectures with high precision. beilstein-journals.org Researchers have optimized reaction conditions for Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids, which is critical for broadening the scope of accessible biaryl compounds. beilstein-journals.org

Advancements also include the expansion of its use in the synthesis of diverse molecular libraries for drug discovery. gre.ac.uk The biaryl motif constructed using this acid is a "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic products. gre.ac.uk Boronic acids, in general, are increasingly recognized for their potential in developing therapeutic agents, with some boron-containing drugs already approved for clinical use. nih.gov The ability to use this compound in multi-component reactions further highlights its role in creating structurally complex and diverse molecules, including spiro-heterocycles, which have significant applications in medicinal chemistry due to their three-dimensional structures. acs.org

Outlook on Future Research Challenges and Opportunities

Despite the progress, several challenges and opportunities remain in the research of this compound. A key challenge lies in developing more efficient and scalable synthetic routes for this specific isomer. While general methods for boronic acid synthesis exist, optimizing them for specific substitution patterns to ensure high purity and yield is an ongoing area of research. chemicalbook.comprepchem.com

Another challenge is the comprehensive characterization of its reactivity profile compared to other isomers, such as 5-Bromo-2-methylphenylboronic acid. The position of the bromine and methyl groups can significantly influence the electronic and steric effects during reactions, affecting yield and selectivity. beilstein-journals.orgacs.org Future research should focus on detailed mechanistic studies to fully understand and predict its behavior in various chemical transformations. This understanding is crucial for its effective use in complex, multi-step syntheses.

The primary opportunities for this compound lie in its potential for creating novel molecules with unique biological activities and material properties. Its specific structure can be exploited to synthesize new classes of therapeutic agents, particularly in areas like cancer research where substituted biaryls and boron-containing compounds have shown promise. chemimpex.comnih.govresearchgate.net There is a significant opportunity to explore its use in the development of targeted therapies by incorporating it into larger, more complex drug candidates. chemimpex.com

In materials science, this compound serves as a valuable precursor for creating advanced materials, such as organic light-emitting diodes (OLEDs), polymers, and nanomaterials. chemimpex.combldpharm.com Future work could explore the synthesis of novel conjugated polymers and fluorescent probes derived from this compound, potentially leading to materials with enhanced electronic or optical properties. The continued exploration of its utility in diverse cross-coupling reactions and the development of new catalytic systems will undoubtedly unlock further applications. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-methylphenylboronic acid, and how can purity be ensured?

Methodological Answer: this compound is typically synthesized via halogenation of precursor arylboronic acids or through Miyaura borylation of brominated aromatic compounds. A standard approach involves:

  • Halogenation : Bromination of 5-methylphenylboronic acid using N-bromosuccinimide (NBS) under controlled conditions .
  • Miyaura Borylation : Reaction of 2-bromo-5-methylhalobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) .

Q. Purification :

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
  • Recrystallization : Employ solvent mixtures like ethanol/water to achieve high purity (>97%) .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The methyl group at the 5-position introduces steric hindrance, slowing reactions at the ortho position, while the bromine at the 2-position acts as an electron-withdrawing group, polarizing the aromatic ring. This combination:

  • Enhances stability during Suzuki-Miyaura couplings by reducing undesired protodeboronation.
  • Directs cross-coupling to the para position of the bromine due to steric blocking .

Q. Key Data :

Reaction SiteReactivity (Relative Rate)
Ortho to BrLow (steric hindrance)
Para to BrHigh (electronic activation)

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for this compound with electron-deficient aryl halides?

Methodological Answer: Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced electron-deficient substrate activation .
  • Solvent Systems : Use THF/water mixtures (3:1) to balance solubility and reaction efficiency.
  • Base Screening : K₂CO₃ outperforms NaOH due to milder basicity, reducing side reactions .

Case Study :
Coupling with 4-nitroiodobenzene achieved 85% yield using Pd(dppf)Cl₂, K₂CO₃, and THF at 80°C for 12 hours .

Q. What strategies mitigate competing dehalogenation during cross-coupling reactions involving this compound?

Methodological Answer: Dehalogenation (loss of Br) is a common side reaction. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct couplings at 60–80°C instead of reflux.
  • Ligand Optimization : Bulky ligands like XPhos reduce Pd-induced β-hydride elimination .
  • Additives : Add catalytic CuI to stabilize the palladium intermediate .

Data Contradiction :
Some studies report higher dehalogenation with NaOH as a base (up to 20% byproducts), while K₃PO₄ reduces this to <5% .

Q. How do computational models predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations reveal:

  • Charge Distribution : The bromine atom creates a partial positive charge at the 1- and 3-positions, directing nucleophiles (e.g., amines) to the 4-position.
  • Steric Maps : The methyl group at C5 creates a steric barrier, disfavoring attack at adjacent positions .

Q. Software Tools :

  • Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization.
  • NBO analysis to quantify charge distribution .

Data Contradiction Analysis

Q. Why do studies report varying yields for Suzuki-Miyaura reactions using this compound?

Analysis : Discrepancies arise from:

  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields but increase costs.
  • Substrate Ratios : A 1:1.2 (boronic acid:aryl halide) ratio optimizes efficiency, but deviations lead to unreacted starting material .

Resolution :
Standardize protocols using Pd(dppf)Cl₂ (2 mol%), K₂CO₃, and THF/water (3:1) at 80°C for reproducibility .

Q. Methodological Recommendations

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.3 ppm for methyl protons; δ 120–140 ppm for aromatic carbons).
  • HRMS : Validate molecular weight (theoretical: 214.85 g/mol) .
  • FT-IR : Identify B-O stretching (~1340 cm⁻¹) .

Q. How to assess the compound’s stability under varying storage conditions?

  • Long-Term Stability : Store at 0–6°C under nitrogen; degradation <5% over 6 months.
  • Light Sensitivity : Amber vials prevent photodeboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.